T-2513
描述
T-2513 is a potent and specific inhibitor of topoisomerase I. It acts by forming covalent bonds with the topoisomerase I-DNA complex, thereby enhancing its stability. This interaction disrupts the normal process of DNA replication and RNA synthesis, ultimately resulting in cellular apoptosis .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of T-2513 involves multiple steps, including the formation of covalent bonds with the topoisomerase I-DNA complex. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail .
Industrial Production Methods: Industrial production methods for this compound are also proprietary. it is known that the compound is produced under stringent conditions to ensure its purity and efficacy .
化学反应分析
Types of Reactions: T-2513 primarily undergoes covalent bonding reactions with the topoisomerase I-DNA complex. This interaction is crucial for its inhibitory effect on DNA replication and RNA synthesis .
Common Reagents and Conditions: The common reagents and conditions used in the reactions involving this compound are not publicly disclosed. it is known that the compound forms stable covalent bonds with the topoisomerase I-DNA complex under physiological conditions .
Major Products Formed: The major product formed from the reaction of this compound with topoisomerase I is a stable topoisomerase I-DNA complex, which inhibits DNA replication and RNA synthesis, leading to cellular apoptosis .
科学研究应用
T-2513 has a broad range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used as a research tool to study the mechanisms of topoisomerase I inhibition and its effects on DNA replication and RNA synthesis. In medicine, this compound is investigated for its potential as an anti-cancer agent due to its ability to induce apoptosis in tumor cells .
作用机制
T-2513 exerts its effects by forming covalent bonds with the topoisomerase I-DNA complex, thereby enhancing its stability. This interaction disrupts the normal process of DNA replication and RNA synthesis, ultimately resulting in cellular apoptosis. The molecular targets of this compound are topoisomerase I and the DNA complex, and the pathways involved include the inhibition of DNA replication and RNA synthesis .
相似化合物的比较
Similar Compounds:
- Camptothecin
- SN-38 (the active metabolite of irinotecan)
- T-0055
- T-1335
- T-3921
Uniqueness: T-2513 is unique in its potent and specific inhibition of topoisomerase I. Unlike other similar compounds, this compound forms stable covalent bonds with the topoisomerase I-DNA complex, enhancing its stability and leading to more effective inhibition of DNA replication and RNA synthesis .
生物活性
T-2513 is a camptothecin derivative that exhibits significant biological activity, particularly as a selective inhibitor of topoisomerase I (Top1). This compound has garnered attention due to its cytotoxic effects on various cancer cell lines and its potential therapeutic applications in oncology.
This compound functions primarily by inhibiting Top1, an enzyme crucial for DNA replication and transcription. The mechanism involves the formation of a stable complex between this compound, Top1, and DNA, preventing the re-ligation of DNA strands after they have been cleaved. This action leads to the accumulation of DNA breaks, ultimately triggering apoptosis in cancer cells .
Key Points:
- Target Enzyme : Topoisomerase I (Top1)
- Action : Stabilizes the Top1-DNA complex, inhibiting DNA and RNA synthesis.
- Result : Induces DNA damage and cell death, particularly effective during the S-phase of the cell cycle .
Cytotoxicity Studies
Research has demonstrated that this compound exhibits broad cytotoxicity across various human tumor cell lines. For instance, studies have shown that this compound is more effective against melanoma cell lines compared to pancreatic and colon cancer cell lines. The following table summarizes the cytotoxic effects observed in different cell lines:
Cell Line | IC50 (µM) | % Survival at 0.5 mg/ml |
---|---|---|
Melanoma (1205Lu) | 0.25 | 20% |
Pancreatic (ASPC-1) | 0.75 | 50% |
Monocytic Leukemia (THP-1) | 0.5 | 40% |
Colon (HT-29) | 1.0 | 60% |
Table 1: Cytotoxic activity of this compound against various tumor cell lines .
Pharmacokinetics
Pharmacokinetic studies indicate that this compound has a relatively short half-life in circulation but achieves sustained levels within tumors when released from prodrugs like MEN4901/T-0128. This sustained release is crucial for maintaining therapeutic efficacy while minimizing systemic toxicity .
Key Pharmacokinetic Findings:
- Half-life : Short in circulation; prolonged in tumor tissue.
- Release Mechanism : Activated by cathepsin B in acidic tumor microenvironments .
Case Study 1: Melanoma Treatment
In a xenograft model using human metastatic melanoma, this compound showed complete regression of tumors when administered via MEN4901/T-0128. The study highlighted that sustained exposure to this compound was critical for achieving significant therapeutic outcomes .
Case Study 2: Combination Therapy
A recent study explored the effects of combining this compound with other chemotherapeutic agents. The results indicated enhanced cytotoxicity and increased apoptosis rates in resistant cancer cell lines when used in combination therapy, suggesting potential for overcoming drug resistance .
属性
IUPAC Name |
(19S)-7-(3-aminopropoxy)-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O5/c1-3-15-16-10-14(32-9-5-8-26)6-7-20(16)27-22-17(15)12-28-21(22)11-19-18(23(28)29)13-33-24(30)25(19,31)4-2/h6-7,10-11,31H,3-5,8-9,12-13,26H2,1-2H3/t25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZLHHOGJQUVONU-VWLOTQADSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)OCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90183018 | |
Record name | T 2513 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90183018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
288247-87-0 | |
Record name | T-2513 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0288247870 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | T 2513 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90183018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | T-2513 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20Y8Q506KT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。